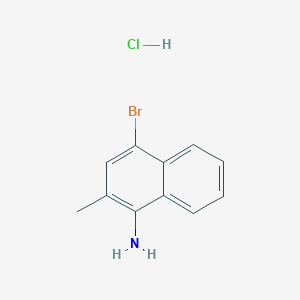
4-Bromo-2-methylnaphthalen-1-amine;hydrochloride
Descripción general
Descripción
4-Bromo-2-methylnaphthalen-1-amine;hydrochloride is a useful research compound. Its molecular formula is C11H11BrClN and its molecular weight is 272.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methylnaphthalen-1-amine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methylnaphthalen-1-amine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuropharmacological Studies
4-Bromo-2-methylnaphthalen-1-amine hydrochloride shows potential in neuropharmacology. For instance, a study by Fuller et al. (1978) found that 4-(p-bromophenyl)-bicyclo (2,2,2) octan-1-amine, a related compound, is a potent antagonist of serotonin depletion and a weaker antagonist of norepinephrine depletion in rats and mice. This suggests its potential role in modulating neurotransmitter systems (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).
Chemical Synthesis and Functionalization
Jefford et al. (1984) discuss the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene-1,4-endoperoxide, yielding derivatives including the bromo methyl derivative of 1-methylnaphthalene, highlighting its role in chemical synthesis (Jefford, Rossier, Kohmoto, & Boukouvalas, 1984).
Application in Bioimaging
Iniya et al. (2014) developed a fluorescent chemosensor based on triazole, which includes a structural unit derived from 2-hydroxy-1-naphthaldehyde and amine, suggesting the use of such compounds in bioimaging applications (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014).
Palladium-Mediated Amination
Fleming, Ashton, & Pfeffer (2014) demonstrated the successful amination of 4-bromo-1,8-naphthalimides, a process relevant for synthesizing highly fluorescent 4-aminonaphthalimides. This underscores its importance in advanced chemical synthesis (Fleming, Ashton, & Pfeffer, 2014).
Enabling Cu-Catalyzed Coupling Reactions
Ma et al. (2017) identified an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine as a potent ligand for Cu-catalyzed coupling, highlighting its role in facilitating complex chemical reactions (Ma, Niu, Zhao, Jiang, Jiang, Zhang, & Sun, 2017).
Synthesis of Pharmaceutical Agents
Xi et al. (2011) explored the synthesis of DDPH analogs with structures incorporating halogen groups like bromo for pharmaceutical applications, demonstrating the compound's relevance in drug design (Xi, Jiang, Zou, Ni, & Chen, 2011).
Propiedades
IUPAC Name |
4-bromo-2-methylnaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN.ClH/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13;/h2-6H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJADVPIFNJYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methylnaphthalen-1-amine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



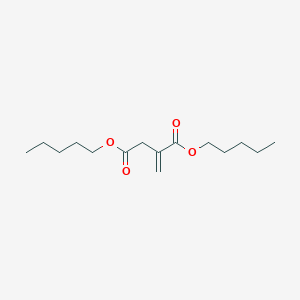
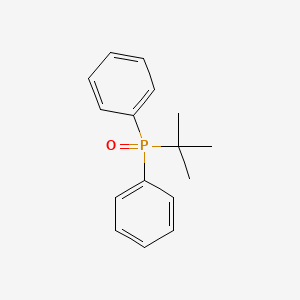
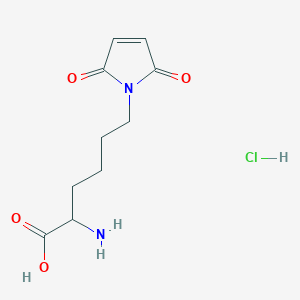
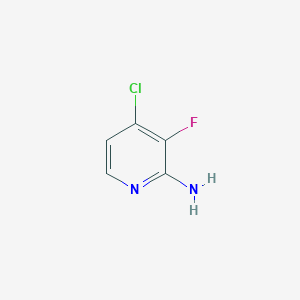

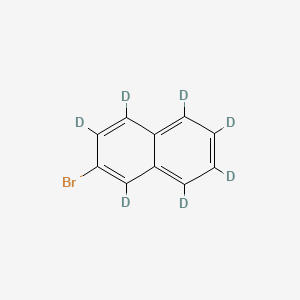
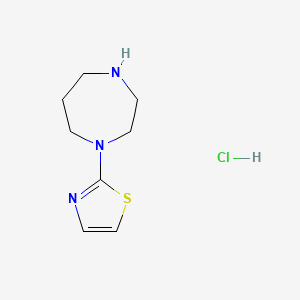
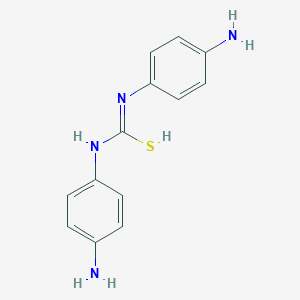
![4,4'-[{2,2-Bis[(4-cyanophenyl)methyl]propane-1,3-diyl}bis(oxy)]dibenzonitrile](/img/structure/B8269699.png)
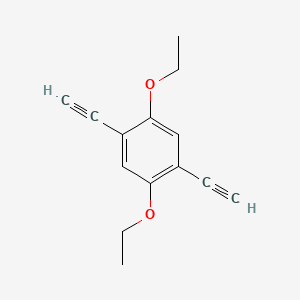
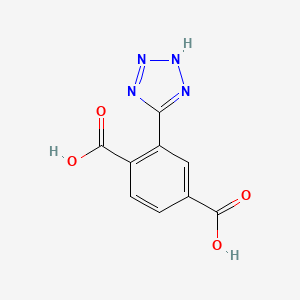
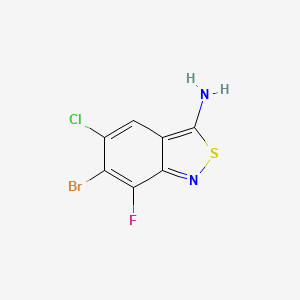
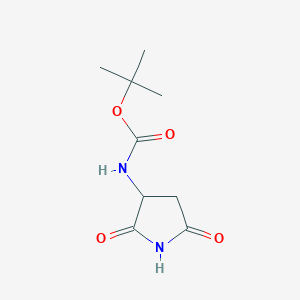
![1,3-Dihydrofuro[3,4-c]furan-4,6-dione](/img/structure/B8269722.png)